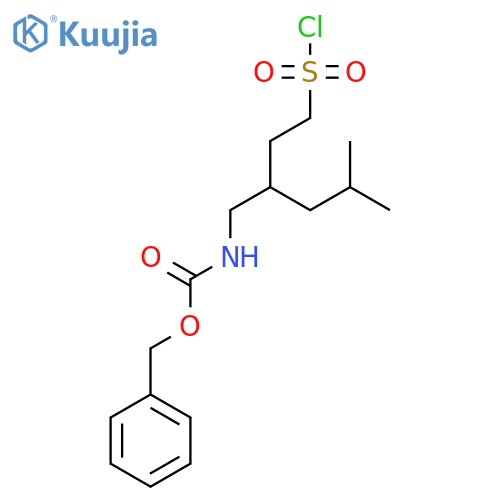

Cas no 2171904-65-5 (benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate)

benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate

- EN300-1440608

- 2171904-65-5

- benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate

-

- インチ: 1S/C16H24ClNO4S/c1-13(2)10-15(8-9-23(17,20)21)11-18-16(19)22-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,18,19)

- InChIKey: NYIWMRIVDSNTAL-UHFFFAOYSA-N

- ほほえんだ: ClS(CCC(CNC(=O)OCC1C=CC=CC=1)CC(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 361.1114571g/mol

- どういたいしつりょう: 361.1114571g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 10

- 複雑さ: 442

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1440608-50mg |

benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate |

2171904-65-5 | 50mg |

$1560.0 | 2023-09-29 | ||

| Enamine | EN300-1440608-500mg |

benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate |

2171904-65-5 | 500mg |

$1783.0 | 2023-09-29 | ||

| Enamine | EN300-1440608-1000mg |

benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate |

2171904-65-5 | 1000mg |

$1857.0 | 2023-09-29 | ||

| Enamine | EN300-1440608-0.05g |

benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate |

2171904-65-5 | 0.05g |

$1560.0 | 2023-06-06 | ||

| Enamine | EN300-1440608-100mg |

benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate |

2171904-65-5 | 100mg |

$1635.0 | 2023-09-29 | ||

| Enamine | EN300-1440608-2.5g |

benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate |

2171904-65-5 | 2.5g |

$3641.0 | 2023-06-06 | ||

| Enamine | EN300-1440608-5.0g |

benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate |

2171904-65-5 | 5g |

$5387.0 | 2023-06-06 | ||

| Enamine | EN300-1440608-1.0g |

benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate |

2171904-65-5 | 1g |

$1857.0 | 2023-06-06 | ||

| Enamine | EN300-1440608-2500mg |

benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate |

2171904-65-5 | 2500mg |

$3641.0 | 2023-09-29 | ||

| Enamine | EN300-1440608-5000mg |

benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate |

2171904-65-5 | 5000mg |

$5387.0 | 2023-09-29 |

benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate 関連文献

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamateに関する追加情報

Recent Advances in the Study of Benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate (CAS: 2171904-65-5)

Benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate (CAS: 2171904-65-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonyl and carbamate functional groups, has been explored for its potential applications in drug development, particularly as a building block for protease inhibitors and other therapeutic agents. Recent studies have focused on its synthesis, reactivity, and biological activity, shedding light on its utility in medicinal chemistry.

One of the key areas of investigation has been the compound's role in the synthesis of novel sulfonamide-based inhibitors. Researchers have demonstrated that the chlorosulfonyl group in benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate can be efficiently utilized for the introduction of sulfonamide moieties into target molecules. This reactivity has been leveraged in the development of inhibitors targeting enzymes such as carbonic anhydrases and matrix metalloproteinases, which are implicated in various diseases including cancer and inflammatory disorders.

In a recent study published in the Journal of Medicinal Chemistry, the compound was employed as a key intermediate in the synthesis of a series of potent protease inhibitors. The researchers highlighted its high reactivity and selectivity, which allowed for the efficient construction of complex molecular architectures. The study also reported on the compound's stability under various reaction conditions, making it a versatile tool for synthetic chemists.

Another significant development involves the exploration of benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate in the context of prodrug design. The carbamate functionality of the compound has been exploited to create prodrugs that can be activated under specific physiological conditions. This approach has shown promise in improving the bioavailability and targeted delivery of therapeutic agents, particularly in the treatment of central nervous system disorders.

Despite these advancements, challenges remain in the large-scale synthesis and purification of benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate. Recent efforts have focused on optimizing synthetic routes to enhance yield and reduce byproduct formation. For instance, a study in Organic Process Research & Development detailed a scalable method for its preparation, emphasizing the importance of controlling reaction parameters such as temperature and solvent choice.

Looking ahead, the potential applications of benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate are expected to expand as researchers continue to explore its chemical and biological properties. Its role in the development of next-generation therapeutics, particularly in the areas of enzyme inhibition and targeted drug delivery, positions it as a compound of enduring interest in the pharmaceutical industry.

2171904-65-5 (benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate) 関連製品

- 1805528-74-8(2,3-Bis(trifluoromethyl)-6-methoxymandelic acid)

- 2091354-83-3(CID 125513376)

- 1564514-01-7(Thiazole, 5-[2-(chloromethyl)pentyl]-)

- 81213-52-7((1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate)

- 898787-96-7((3,4-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone)

- 1422518-37-3(1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-)

- 326474-68-4(1-methyl-1H-indazole-3-thiol)

- 1807117-33-4(Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate)

- 2229335-86-6(tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate)

- 2354058-36-7(2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid)